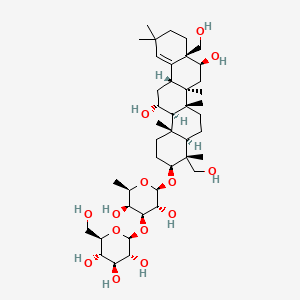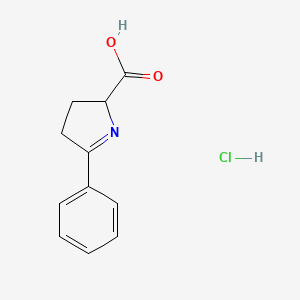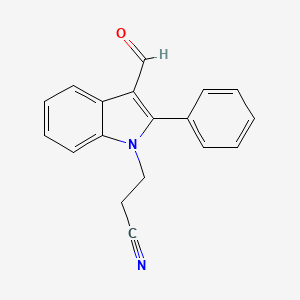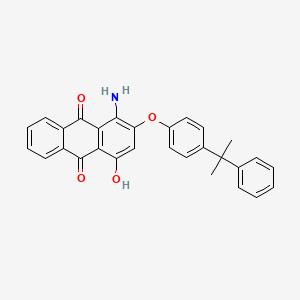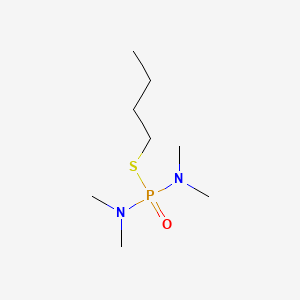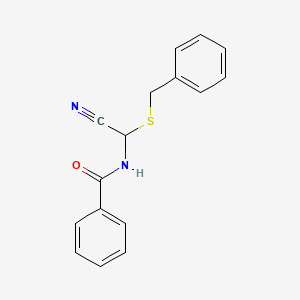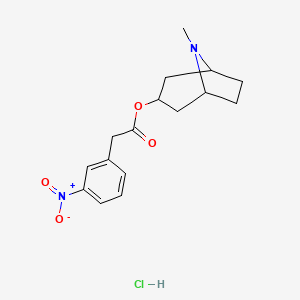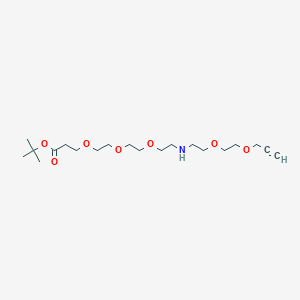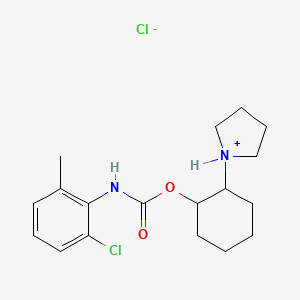
N'-Hydroxy-2-(4-hydroxypiperidin-1-yl)benzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a piperidine ring, a hydroxyl group, and a benzenecarboximidamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents such as potassium permanganate or osmium tetroxide.
Formation of the Benzenecarboximidamide Moiety: This step involves the reaction of aniline derivatives with carbonyl compounds under acidic or basic conditions to form the benzenecarboximidamide structure.
Coupling Reactions: The final step involves coupling the piperidine ring with the benzenecarboximidamide moiety, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The benzenecarboximidamide moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Nitro compounds, halogenated derivatives.
Scientific Research Applications
N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and benzenecarboximidamide groups can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Known for its radical scavenging properties.
2,2,6,6-Tetramethylpiperidine-1-oxyl: Used as a stable free radical in various applications.
Uniqueness
N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide is unique due to its combination of a piperidine ring and a benzenecarboximidamide moiety, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-hydroxypiperidin-1-yl)benzenecarboximidamide |
InChI |
InChI=1S/C12H17N3O2/c13-12(14-17)10-3-1-2-4-11(10)15-7-5-9(16)6-8-15/h1-4,9,16-17H,5-8H2,(H2,13,14) |
InChI Key |
DTMUKVPKOAKFOD-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCC1O)C2=CC=CC=C2/C(=N/O)/N |
Canonical SMILES |
C1CN(CCC1O)C2=CC=CC=C2C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
